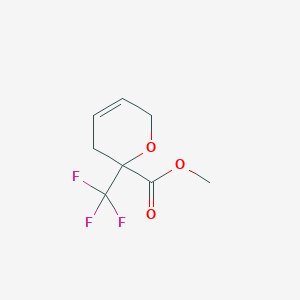

methyl 2-(trifluoromethyl)-3,6-dihydro-2H-pyran-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

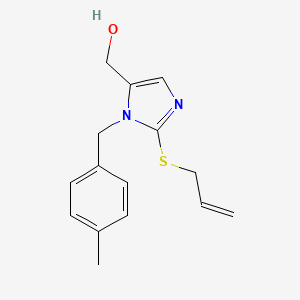

This compound is a pyran, which is a six-membered heterocyclic ring containing one oxygen atom and five carbon atoms. The “2-(trifluoromethyl)” indicates the presence of a trifluoromethyl group (-CF3) attached to the second carbon in the ring. The “3,6-dihydro” suggests that there are two hydrogen atoms attached to the third and sixth carbons in the ring. The “2-carboxylate” indicates the presence of a carboxylate group (-COO-) also attached to the second carbon .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyran ring, followed by the introduction of the trifluoromethyl and carboxylate groups. Trifluoromethyl groups are often introduced using reagents like Ruppert–Prakash reagent (CF3SiMe3) or Umemoto’s reagent .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the six-membered pyran ring, with the trifluoromethyl and carboxylate groups attached to the second carbon. The presence of these groups would likely have a significant impact on the compound’s physical and chemical properties .Chemical Reactions Analysis

The trifluoromethyl group is electron-withdrawing, which means it would likely make the compound more reactive towards nucleophiles. The carboxylate group could potentially engage in various reactions, such as esterification or amidation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could increase the compound’s polarity and potentially its boiling point .Wissenschaftliche Forschungsanwendungen

Synthesis and Application in Organic Chemistry

Methyl 2-(trifluoromethyl)-3,6-dihydro-2H-pyran-2-carboxylate is a key compound in the field of organic synthesis, offering pathways to create structurally diverse and biologically active compounds. It serves as a precursor or intermediate in various chemical reactions aimed at synthesizing novel compounds with potential applications in medicine, agriculture, and materials science.

Catalysis and Synthesis of Chromeno[2,3-d]pyrimidinone Derivatives : This compound has been utilized in the synthesis of substituted chromeno[2,3-d]pyrimidinone derivatives through a solvent-free condensation process. This method features advantages like high yields, a cleaner reaction, simple methodology, short reaction times, easy workup, and greener conditions. These derivatives were further investigated for their antimicrobial activity against different bacterial and fungal strains, showcasing its relevance in the development of new antimicrobial agents (Ghashang, Mansoor, & Aswin, 2013).

Facilitation of Multi-Component Reactions (MCRs) : The compound has shown efficiency in facilitating one-pot three-component reactions, leading to the synthesis of ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives. This demonstrates its utility in creating fluorinated fused heterocyclic compounds, which are of significant interest due to their potential pharmaceutical applications (Wang et al., 2012).

Advancements in Fluorinated Compounds Synthesis

The research on this compound contributes to the broader field of fluorine chemistry, where the introduction of fluorine atoms or fluorine-containing groups into molecules can dramatically alter their chemical and physical properties. This is crucial for the development of materials with specific functionalities and the discovery of drugs with enhanced efficacy and selectivity.

Direct Trifluoromethylation and Its Applications : Direct trifluoromethylation has been explored using 1,3-dicarbonyl compounds with CF3I in the presence of a Fenton reagent. This method facilitates the synthesis of 2-(trifluoromethyl)-1,3-dicarbonyl compounds, which are valuable intermediates for producing fluorinated pyrazoles, a class of compounds with significant pharmacological properties (Ohtsuka et al., 2012).

Photoredox Catalysis in Fluorinated Compound Synthesis : The compound has been applied in photoredox catalysis, a modern technique in organic synthesis that uses light to activate a catalyst, which then facilitates the formation of highly reactive radicals. This approach has been used for the carbomethoxydifluoromethylation of alkenes, styrenes, or heteroarenes, leading to a variety of carbomethoxydifluoromethylated products. Such products are significant for the synthesis of molecules with potential applications in drug development and materials science (Yu, Xu, & Qing, 2016).

Wirkmechanismus

Target of Action

Compounds with trifluoromethyl groups are often used in the development of drugs due to their unique physicochemical properties . For instance, they have been used in the development of drugs targeting the synaptic vesicle glycoprotein 2A (SV2A), which plays a regulatory role in synaptic plasticity .

Mode of Action

Compounds with trifluoromethyl groups are known to participate in suzuki–miyaura (sm) cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

For instance, they have been used in the development of drugs targeting the SV2A, which is ubiquitously expressed in the brain and plays a regulatory role in synaptic plasticity .

Pharmacokinetics

A study on a similar compound, [18f]sdm-18, showed high brain and spinal cord uptake in mice, peaking at 15 min with an average suv value of 38 ± 04 and 20 ± 02 respectively . The highest ratio of spinal cord/blood and brain/blood in mice was 18 ± 2.6 and 40 ± 4.2 respectively at 60 min .

Result of Action

For instance, they have been used in the development of drugs targeting the SV2A, which plays a regulatory role in synaptic plasticity .

Action Environment

For instance, the Suzuki–Miyaura (SM) cross-coupling reactions in which these compounds participate are known to be influenced by reaction conditions .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 6-(trifluoromethyl)-2,5-dihydropyran-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3O3/c1-13-6(12)7(8(9,10)11)4-2-3-5-14-7/h2-3H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWRVOHRDESZIIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC=CCO1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-methoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2765154.png)

![6-(4-(4-methoxyphenyl)piperazin-1-yl)-N-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2765156.png)

![N-(5-chloro-2-methylphenyl)-2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2765158.png)

![(2R,3S,4R,5R,6S)-2-[(2R,3S,4R,5R)-3,5-Dihydroxy-2-[[(1R,2S,5S,7R,10S,11S,14S,15R,16R,18S,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2765159.png)

![1-(3-chloro-4-methoxyphenyl)-3-[(4-fluorobenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2765162.png)

![(Z)-1-(4-methylbenzyl)-3-((phenylamino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2765165.png)

![1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine](/img/structure/B2765171.png)

![2-[2-Methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid hydrobromide](/img/structure/B2765174.png)